molecular formula C13H9NO B11542178 3-Methyl-9H-indeno[2,1-c]pyridin-9-one

3-Methyl-9H-indeno[2,1-c]pyridin-9-one

Cat. No.: B11542178
M. Wt: 195.22 g/mol
InChI Key: DCPKQEPZPOQXRA-UHFFFAOYSA-N
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Description

3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound with a molecular formula of C13H9NO. It is a derivative of indeno[2,1-c]pyridin-9-one, characterized by the presence of a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through an intramolecular cyclization to form the indeno[2,1-c]pyridin-9-one core, followed by methylation at the 3-position using methyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9H-indeno[2,1-c]pyridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-9H-indeno[2,1-c]pyridin-9-one is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a lead compound in drug discovery and its utility in material science .

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-methylindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C13H9NO/c1-8-6-11-9-4-2-3-5-10(9)13(15)12(11)7-14-8/h2-7H,1H3

InChI Key

DCPKQEPZPOQXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=CC=CC=C32

Origin of Product

United States

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